Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)
Description
This compound (hereafter referred to as the "target compound") is a modified tripeptide derivative featuring a hydroxyphenylamino carbonyl group attached to the cysteine residue, with diethyl ester modifications and a monohydrochloride salt form. Its molecular formula is C23H34N4O10S·HCl (assuming similarity to the monoacetate salt in , adjusted for HCl substitution), and it is primarily utilized in pharmaceutical research for drug molecule modification and functional material synthesis .
Properties
Molecular Formula |
C21H31ClN4O8S |
|---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C21H30N4O8S.ClH/c1-3-32-17(26)11-10-15(22)19(28)24-16(20(29)23-12-18(27)33-4-2)13-34-21(30)25(31)14-8-6-5-7-9-14;/h5-9,15-16,31H,3-4,10-13,22H2,1-2H3,(H,23,29)(H,24,28);1H |
InChI Key |
VQBSXUUMDJENPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride involves multiple steps. The process typically begins with the protection of amino and carboxyl groups, followed by the formation of peptide bonds between glycine, gamma-glutamyl, hydroxyphenylamino, and cysteinyl groups. The final step involves the esterification of the compound with diethyl ester and the addition of hydrochloride to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common to purify the final product, ensuring that it meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cysteinyl group, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its original state.
Substitution: The hydroxyphenylamino group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Monomeric forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in cellular redox reactions and as a potential antioxidant.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its involvement in redox reactions. The cysteinyl group can donate electrons to neutralize reactive oxygen species, thereby protecting cells from oxidative damage. The gamma-glutamyl group plays a role in the gamma-glutamyl cycle, which is crucial for maintaining cellular glutathione levels and overall redox homeostasis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent-Driven Functional Differences
- Aromatic vs. Aliphatic Modifications: The target compound’s hydroxyphenylamino group () contrasts with the 4-bromophenyl variant (). The bromine atom in the latter enhances electrophilicity, likely improving binding to enzymatic targets like Glyoxalase I . The S-octyl chain in CAS 168682-54-0 () increases lipophilicity, making it suitable for lipid membrane interactions but reducing aqueous solubility compared to aromatic derivatives.
Esterification Impact :
- Amino Acid Backbone Variability: CAS 798540-82-6 () replaces glycine with isoleucine and valine, introducing hydrophobic branching.
Biological Activity
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI) is a synthetic compound that integrates various amino acid functionalities, particularly those associated with glutathione (GSH) derivatives. This compound is of interest due to its potential biological activities, particularly in the context of antioxidant properties and anticancer applications.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex arrangement that includes a gamma-glutamyl group linked to a cysteine moiety and a glycine unit. The presence of the hydroxyphenylamino carbonyl group suggests potential interactions with biological targets, enhancing its functional versatility.
| Property | Value |
|---|---|
| Molecular Weight | 358.39 g/mol |
| CAS Number | 221174-33-0 |
| Synonyms | L-gamma-Glutamyl-S-[(4-bromophenyl)hydroxyamino]carbonyl-L-cysteinylglycine diethyl ester monohydrochloride |
Antioxidant Properties
One of the primary biological activities attributed to compounds related to glutathione is their role as antioxidants. GSH is a crucial non-enzymatic antioxidant in mammalian cells, helping to neutralize reactive oxygen species (ROS) and maintain redox homeostasis. The compound 9CI may enhance the synthesis or function of GSH, thereby contributing to cellular protection against oxidative stress .
Anticancer Potential
Recent studies have suggested that derivatives of glutathione exhibit anticancer properties by inhibiting enzymes involved in detoxification pathways. Specifically, compounds that inhibit glyoxalase I, an enzyme critical for detoxifying methylglyoxal—a byproduct of glycolysis—have shown promise in cancer treatment. Glycine derivatives like 9CI could potentially serve as glyoxalase I inhibitors, leading to increased cytotoxicity in cancer cells .
The mechanism by which 9CI exerts its biological effects likely involves modulation of cellular signaling pathways associated with oxidative stress and apoptosis. By enhancing GSH levels or mimicking its action, the compound may influence pathways such as NF-kB signaling, which is pivotal in inflammatory responses and cancer progression .
Case Studies
- In Vivo Studies on Glioblastoma : Research has indicated that γ-glutamyl peptides can be utilized as non-invasive probes for monitoring tumor metabolism in glioblastoma models. The application of γ-glutamyl-[1-13C]glycine demonstrated higher production rates in tumor-bearing animals, suggesting that similar compounds could be leveraged for therapeutic monitoring and intervention .
- Cell Culture Experiments : In vitro studies have shown that glutathione levels significantly affect cell viability under oxidative stress conditions. Compounds enhancing GSH synthesis or mimicking its activity could improve cell survival rates in various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
